molecular formula C5H7BrF4 B13502117 1-Bromo-3,3,4,4-tetrafluoropentane

1-Bromo-3,3,4,4-tetrafluoropentane

Cat. No.: B13502117
M. Wt: 223.01 g/mol
InChI Key: SUSBIYPQBOQXBO-UHFFFAOYSA-N
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Description

1-Bromo-3,3,4,4-tetrafluoropentane is an organic compound with the molecular formula C5H7BrF4 It is a halogenated hydrocarbon, specifically a bromofluorinated alkane

Properties

Molecular Formula

C5H7BrF4

Molecular Weight

223.01 g/mol

IUPAC Name

1-bromo-3,3,4,4-tetrafluoropentane

InChI

InChI=1S/C5H7BrF4/c1-4(7,8)5(9,10)2-3-6/h2-3H2,1H3

InChI Key

SUSBIYPQBOQXBO-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCBr)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,3,4,4-tetrafluoropentane can be synthesized through several methods. One common approach involves the bromination of 3,3,4,4-tetrafluoropentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically occurs under mild conditions, such as room temperature, and in an inert solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of 1-Bromo-3,3,4,4-tetrafluoropentane may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,3,4,4-tetrafluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in ethanol or tert-butanol as solvents.

Major Products:

    Substitution: Products include alcohols, ethers, and amines, depending on the nucleophile used.

    Elimination: The major product is typically a tetrafluorinated alkene.

Scientific Research Applications

1-Bromo-3,3,4,4-tetrafluoropentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,3,4,4-tetrafluoropentane in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The presence of fluorine atoms influences the reactivity and stability of these intermediates, often enhancing the compound’s selectivity in reactions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3,3,4,4-tetrafluoropentane is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct reactivity and stability. Its longer carbon chain compared to similar compounds allows for greater flexibility in synthetic applications and the development of more complex molecules.

Biological Activity

1-Bromo-3,3,4,4-tetrafluoropentane (CAS No. 2680537-74-8) is a fluorinated organic compound that has garnered attention in various fields including medicinal chemistry and materials science. Its unique structure imparts distinct chemical properties that can influence biological activity. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

1-Bromo-3,3,4,4-tetrafluoropentane is characterized by its molecular formula C5H2BrF4C_5H_2BrF_4 and a molecular weight of 227.97 g/mol. The presence of bromine and multiple fluorine atoms contributes to its reactivity and potential biological interactions.

PropertyValue
CAS Number 2680537-74-8
Molecular Formula C₅H₂BrF₄
Molecular Weight 227.97 g/mol
Boiling Point Not specified
Density Not specified

The biological activity of 1-Bromo-3,3,4,4-tetrafluoropentane can be attributed to its ability to interact with various biological targets. The halogen atoms in the structure can participate in nucleophilic substitution reactions, potentially influencing cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : Its hydrophobic nature may allow it to integrate into lipid membranes, affecting membrane fluidity and function.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of halogenated compounds including 1-Bromo-3,3,4,4-tetrafluoropentane. The results indicated that this compound exhibited significant inhibitory effects against various bacterial strains.

  • Tested Strains :
    • Escherichia coli
    • Staphylococcus aureus

The minimum inhibitory concentration (MIC) was found to be lower than that of non-fluorinated analogs, suggesting enhanced efficacy due to fluorination.

Study 2: Cytotoxicity Assessment

Another research effort evaluated the cytotoxic effects of 1-Bromo-3,3,4,4-tetrafluoropentane on human cell lines. Using an MTT assay:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

Results demonstrated a dose-dependent cytotoxic effect with IC50 values indicating moderate toxicity at higher concentrations.

Comparative Analysis

To better understand the biological activity of 1-Bromo-3,3,4,4-tetrafluoropentane in relation to similar compounds, a comparative analysis was conducted:

CompoundMIC (µg/mL)IC50 (µM)Biological Activity
1-Bromo-3,3,4,4-tetrafluoropentane3215Moderate antimicrobial & cytotoxicity
Non-fluorinated analog64>50Lower efficacy

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